(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone
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Overview
Description
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a useful research compound. Its molecular formula is C21H25N7O5 and its molecular weight is 455.475. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antituberculosis Properties
Compounds structurally related to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone have been investigated for their potential anticancer and antituberculosis properties. A study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed some compounds exhibiting significant anticancer and antituberculosis activity. These derivatives were synthesized using reductive amination methods and tested against human breast cancer cell lines and tuberculosis strains (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural Analysis of Derivatives
In another study, the structural properties of a mononuclear ReI complex derived from pyrroline-pyrazolyl-pyridazine, which shares some structural similarities with the compound , were analyzed. The study highlighted the importance of intramolecular hydrogen bonding and interactions in determining the molecular configuration of such compounds (Saldías et al., 2020).
Analgesic Effects
A novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, which are structurally related, were identified as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel. These compounds showed analgesic effects in various models, suggesting potential for pain treatment (Tsuno et al., 2017).
Antimicrobial Activity
Additionally, pyridine derivatives, including some with structural resemblance, have been synthesized and evaluated for antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, which indicates a potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or survival of the bacteria, similar to other anti-tubercular agents .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic processes of the mycobacterium tuberculosis, leading to its inhibition .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may also have a similar effect .
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,5-dinitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O5/c29-21(16-13-17(27(30)31)15-18(14-16)28(32)33)26-11-9-25(10-12-26)20-6-5-19(22-23-20)24-7-3-1-2-4-8-24/h5-6,13-15H,1-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYROBRLPQVQGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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